molecular formula C7H16N2O B15256540 N-(1-amino-2-methylpropan-2-yl)propanamide

N-(1-amino-2-methylpropan-2-yl)propanamide

Cat. No.: B15256540
M. Wt: 144.21 g/mol
InChI Key: HFABGEPNTSENTG-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)propanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of propanamide, characterized by the presence of an amino group and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)propanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, with a simpler structure lacking the amino and methyl groups.

    N-methylpropanamide: A derivative with a methyl group attached to the nitrogen atom.

    N-(1-amino-2-methylpropan-2-yl)methanesulfonamide: A similar compound with a sulfonamide group instead of the amide group.

Uniqueness

N-(1-amino-2-methylpropan-2-yl)propanamide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)propanamide

InChI

InChI=1S/C7H16N2O/c1-4-6(10)9-7(2,3)5-8/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

HFABGEPNTSENTG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)(C)CN

Origin of Product

United States

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